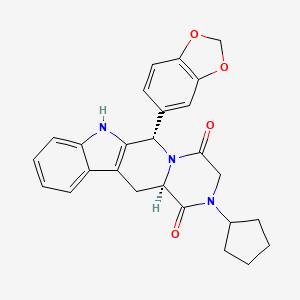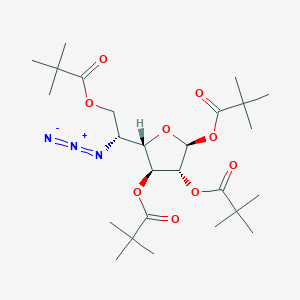
MNPA HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-n-propylamine (MNPA) is a clear colorless liquid with an ammonia-like odor . It is miscible with water, alcohol, and ether . It is used as a raw material for the manufacture of Chlorpropamide, an antidiabetic drug, and solvent dyes . MNPA HCl could be a hydrochloride salt form of MNPA .
Chemical Reactions Analysis
MNPA is used as a raw material in the manufacture of Chlorpropamide, an antidiabetic drug . In a study, MnpA, a nitroreductase, was found to catalyze the partial reduction of MNP to meta-hydroxylaminophenol via meta-nitrosophenol in the presence of NADPH and oxygen .
Physical And Chemical Properties Analysis
MNPA is a clear colorless liquid with a strong ammoniacal odor . It has a molecular weight of 59.11, a boiling point of 48°C, and a freezing point below -80°C . It is sparingly soluble in water .
Scientific Research Applications
1. Multi-responsive Hybrid Particles
MNPs have been used to create multi-responsive hybrid particles, combining the properties of hydrogels, gold nanorods, and magnetic nanoparticles. These particles are responsive to external stimuli such as temperature, pH, light, and magnetic fields, making them ideal for drug delivery applications due to their ability to undergo systematic and reversible changes in properties like hydrodynamic diameter and optical behavior (Rittikulsittichai et al., 2016).
2. MRI Probes for Hepatocellular Carcinoma
MNPs have been developed as MRI probes specifically targeting hepatocellular carcinoma (HCC), enhancing imaging contrast for better disease diagnosis. These probes utilize the magnetic properties of MNPs to improve MRI contrast, offering a non-invasive method to detect and monitor liver cancer (Sitthichai et al., 2015).
3. Hepatocellular Carcinoma Treatment and Diagnosis
MNPs are employed in the treatment and diagnosis of HCC, demonstrating great potential in tumor diagnosis and treatment. They support various therapeutic approaches, including hyperthermia, drug targeting, and selective tumor growth suppression, offering a multifaceted strategy for managing liver cancer (Ungureanu et al., 2016).
4. Environmental and Biomedical Applications
MNPs' versatility extends to environmental science, where they are explored for water disinfection and assessing the impact on aquatic organisms. Studies have shown that while MNPs can be toxic to certain organisms, their applications in environmental cleanup and biomedical fields are promising, indicating a need for careful consideration of their ecological impact (Demarchi et al., 2019).
5. Stimuli-responsive Hydrogels for Therapeutic Delivery
Innovative hydrogels incorporating MNPs have been developed for localized, on-demand therapeutic delivery. These "smart" biomaterials can be activated by external magnetic fields for controlled drug release, highlighting their potential in regenerative medicine and targeted therapy (Jalili et al., 2017).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of MNPA HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "Methylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: The reaction of 4-methoxyphenylacetonitrile with methylmagnesium bromide in anhydrous ethyl acetate at low temperature (-78°C) to form the corresponding Grignard reagent.", "Step 2: The addition of hydrochloric acid to the reaction mixture to form the MNPA intermediate.", "Step 3: The isolation of the MNPA intermediate by extraction with ethyl acetate and subsequent washing with water.", "Step 4: The conversion of the MNPA intermediate to MNPA HCl by the addition of hydrochloric acid and stirring at room temperature.", "Step 5: The isolation of the final product by filtration and washing with water." ] } | |
CAS RN |
126874-83-7 |
Molecular Formula |
C20H23NO3 . HCl |
Molecular Weight |
361.87 |
Purity |
> 95% |
synonyms |
2-Methoxy-10,11-dihydroxy-N-propylnoraporphine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
